molecular formula C11H23N3O B3033792 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide CAS No. 1185533-68-9

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide

Cat. No. B3033792
CAS RN: 1185533-68-9
M. Wt: 213.32
InChI Key: UIIZOCSFJOYWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide, also known as DMAPEA, is an organic compound with a wide range of applications in the scientific and medical fields. The compound is a white, crystalline solid with a melting point of 145-147°C, and is soluble in water, ethanol, and other polar solvents. DMAPEA has a variety of uses, including being used as a catalyst in organic synthesis, a reagent in biochemical assays, and a ligand in protein crystallography.

Scientific Research Applications

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide has a variety of applications in scientific research. As a catalyst, it is used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the synthesis of polymers, and as a reagent in biochemical assays. In addition, 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide is used as a ligand in protein crystallography to study the structure of proteins and other biological molecules.

Mechanism Of Action

The mechanism of action of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide is based on its ability to form hydrogen bonds with other molecules. Its structure consists of two amine groups, which can donate hydrogen atoms to acceptor molecules, and two acetamide groups, which can accept hydrogen atoms from donor molecules. This allows 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide to interact with other molecules, forming hydrogen bonds and thus altering the structure and function of the molecule.
Biochemical and Physiological Effects
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide can inhibit the growth of certain bacteria and fungi, as well as having an anti-inflammatory effect. In addition, 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide has been shown to have antioxidant and anti-cancer activities, as well as being able to increase the solubility of certain drugs.

Advantages And Limitations For Lab Experiments

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is soluble in a variety of solvents. In addition, it has a low toxicity and is not known to be carcinogenic or mutagenic. However, 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide also has some limitations. It is not very stable in air, and its solubility in some solvents is limited.

Future Directions

The potential future applications of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide are numerous. It could be used as a catalyst in the synthesis of more complex molecules, or as a ligand in protein crystallography to study the structure of proteins and other biological molecules. It could also be used as a reagent in biochemical assays, or as an inhibitor of bacterial and fungal growth. In addition, 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide could be used to increase the solubility of certain drugs, or to study the effects of its antioxidant and anti-cancer activities.

properties

IUPAC Name

2-(dimethylamino)-N-(2-piperidin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-14(2)9-11(15)13-8-5-10-3-6-12-7-4-10/h10,12H,3-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZOCSFJOYWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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